Cas no 1807437-36-0 (3-Amino-4-bromo-5-(trifluoromethoxy)cinnamic acid)
3-Amino-4-bromo-5-(trifluoromethoxy)cinnamic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-4-bromo-5-(trifluoromethoxy)cinnamic acid
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- Inchi: 1S/C10H7BrF3NO3/c11-9-6(15)3-5(1-2-8(16)17)4-7(9)18-10(12,13)14/h1-4H,15H2,(H,16,17)/b2-1+
- InChI Key: ARHAAXXPIYTHTK-OWOJBTEDSA-N
- SMILES: BrC1C(=CC(/C=C/C(=O)O)=CC=1OC(F)(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 335
- XLogP3: 3.1
- Topological Polar Surface Area: 72.6
3-Amino-4-bromo-5-(trifluoromethoxy)cinnamic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013017748-250mg |
3-Amino-4-bromo-5-(trifluoromethoxy)cinnamic acid |
1807437-36-0 | 97% | 250mg |
$504.00 | 2023-09-02 | |
| Alichem | A013017748-500mg |
3-Amino-4-bromo-5-(trifluoromethoxy)cinnamic acid |
1807437-36-0 | 97% | 500mg |
$806.85 | 2023-09-02 | |
| Alichem | A013017748-1g |
3-Amino-4-bromo-5-(trifluoromethoxy)cinnamic acid |
1807437-36-0 | 97% | 1g |
$1549.60 | 2023-09-02 |
3-Amino-4-bromo-5-(trifluoromethoxy)cinnamic acid Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 3-Amino-4-bromo-5-(trifluoromethoxy)cinnamic acid
3-Amino-4-bromo-5-(trifluoromethoxy)cinnamic Acid: A Comprehensive Overview
3-Amino-4-bromo-5-(trifluoromethoxy)cinnamic acid, with the CAS number 1807437-36-0, is a significant compound in the field of organic chemistry, particularly within the realm of cinnamic acids. This compound has garnered attention due to its unique structural features and potential applications in various scientific domains. The molecule is characterized by the presence of an amino group at position 3, a bromine atom at position 4, and a trifluoromethoxy group at position 5 on the aromatic ring, which imparts distinctive chemical and biological properties.
The synthesis of 3-Amino-4-bromo-5-(trifluoromethoxy)cinnamic acid involves a series of carefully designed organic reactions. Researchers often employ multi-step synthesis strategies, including nucleophilic aromatic substitution, Friedel-Crafts acylation, and subsequent functional group transformations. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
The structural complexity of 3-Amino-4-bromo-5-(trifluoromethoxy)cinnamic acid makes it a valuable substrate for exploring various chemical transformations. The amino group at position 3 can act as a nucleophile in substitution reactions, while the bromine atom at position 4 can serve as an electrophilic site for further functionalization. The trifluoromethoxy group at position 5 introduces electron-withdrawing effects, which can influence the reactivity of neighboring groups and enhance the stability of intermediates during reactions.
In terms of applications, 3-Amino-4-bromo-5-(trifluoromethoxy)cinnamic acid has shown promise in drug discovery and development. Its unique combination of functional groups makes it an ideal candidate for designing bioactive molecules with potential therapeutic effects. Recent studies have highlighted its role as a lead compound in anti-cancer drug development. For example, researchers have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Beyond pharmacology, this compound has also found applications in materials science. The incorporation of 3-Amino-4-bromo-5-(trifluoromethoxy)cinnamic acid into polymer matrices has been explored to develop advanced materials with tailored electronic and optical properties. The trifluoromethoxy group contributes to the thermal stability and UV resistance of these materials, making them suitable for use in high-performance applications such as optoelectronics and sensors.
The latest research on 3-Amino-4-bromo-5-(trifluoromethoxy)cinnamic acid has focused on understanding its interaction with biological systems. Computational studies using molecular docking techniques have revealed that this compound can bind to key protein targets involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, investigations into its pharmacokinetic properties have provided insights into its bioavailability and metabolic pathways, which are critical for drug design.
In conclusion, 3-Amino-4-bromo-5-(trifluoromethoxy)cinnamic acid, with CAS number 1807437-36-0, is a versatile compound with significant potential in multiple scientific disciplines. Its unique structure enables diverse chemical transformations and applications across fields such as drug discovery, materials science, and biotechnology. As research continues to uncover new aspects of this compound's properties and functionalities, it is poised to play an increasingly important role in advancing modern science and technology.
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